molecular formula C26H26N2 B12879036 4-Quinolinamine, 3,5,7-trimethyl-N,N-bis(phenylmethyl)- CAS No. 61563-57-3

4-Quinolinamine, 3,5,7-trimethyl-N,N-bis(phenylmethyl)-

Cat. No.: B12879036
CAS No.: 61563-57-3
M. Wt: 366.5 g/mol
InChI Key: IEVIEJSZIFBJOR-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name, 4-Quinolinamine, 3,5,7-trimethyl-N,N-bis(phenylmethyl)- , reflects its core quinoline structure substituted with methyl groups at positions 3, 5, and 7, and two phenylmethyl (benzyl) groups attached to the amine nitrogen at position 4. The quinoline backbone consists of a bicyclic system fused from a benzene ring and a pyridine ring, with the amine group at the 4-position serving as the primary functional site. The molecular formula, inferred from structural analogs and synthetic precursors, is proposed to be C28H28N2 , though explicit mass spectrometry data would be required for confirmation.

The substitution pattern introduces significant steric bulk, with the three methyl groups creating electron-donating effects on the aromatic system, while the benzyl groups at the amine position contribute to hydrophobicity. This structural configuration distinguishes it from simpler 4-aminoquinolines such as chloroquine, which feature aliphatic amine substituents and fewer aromatic ring modifications.

Properties

CAS No.

61563-57-3

Molecular Formula

C26H26N2

Molecular Weight

366.5 g/mol

IUPAC Name

N,N-dibenzyl-3,5,7-trimethylquinolin-4-amine

InChI

InChI=1S/C26H26N2/c1-19-14-20(2)25-24(15-19)27-16-21(3)26(25)28(17-22-10-6-4-7-11-22)18-23-12-8-5-9-13-23/h4-16H,17-18H2,1-3H3

InChI Key

IEVIEJSZIFBJOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=CC(=C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine typically involves the reaction of 3,5,7-trimethylquinoline with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl chloride with a base like sodium hydride in an organic solvent.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Reduced quinoline compounds.

    Substitution: Compounds with different substituents on the nitrogen atom.

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives, including 4-Quinolinamine compounds, exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and progression.

  • Mechanism of Action : These compounds may act as inhibitors of certain kinases involved in cancer cell proliferation. Specifically, they have been studied for their ability to inhibit the activity of proteins like NEK4 (never in mitosis A related kinase 4), which is implicated in non-small cell lung cancer (NSCLC) .

Antimicrobial Properties

The antibacterial activity of quinoline derivatives has been widely documented. Compounds similar to 4-Quinolinamine have been synthesized and tested against various bacterial strains, demonstrating significant antibacterial effects.

Targeting Cellular Mechanisms

The compound's structure allows it to interact with biological macromolecules, making it a candidate for research aimed at understanding cellular mechanisms. For example:

  • Protein Interaction Studies : Investigations into how such compounds bind to proteins involved in cell signaling pathways could elucidate their roles in disease mechanisms .

Drug Development

Due to its potential pharmacological properties, 4-Quinolinamine serves as a lead compound for drug development efforts targeting various diseases.

  • Pharmaceutical Formulations : Research has focused on modifying the chemical structure to enhance bioavailability and reduce toxicity while maintaining efficacy against targeted diseases .

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityInhibits kinases like NEK4; effective against NSCLC ,
Antimicrobial PropertiesExhibits antibacterial effects against resistant strains
Biological ResearchPotential for studying protein interactions ,
Drug DevelopmentServes as a lead compound for new pharmaceuticals

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Quinoline Derivatives
  • (E)-3-(6-Bromoquinolin-4-yl)-1-(4-(hydroxymethyl)piperidin-1-yl)prop-2-en-1-one (6m): Core: Quinoline with a bromo substituent at position 4. Substituents: Acrylamide-linked piperidinyl hydroxymethyl group. Properties: Molecular weight 375 [M+H]+, synthesized via route A (53% yield). The bromo group enhances reactivity for further functionalization, while the hydroxymethyl group improves solubility . Comparison: Unlike the target compound, 6m lacks methyl groups and uses bromo/acrylamide moieties, making it more reactive but less sterically hindered.
  • (E)-N-(tert-butyl)-3-(6-(5-((2,4-difluorophenyl)sulfamoyl)-6-methoxypyridin-3-yl)quinolin-4-yl)acrylamide (8a): Core: Quinoline with a pyridinyl-sulfonamide substituent. Substituents: Acrylamide and tert-butyl groups. Properties: Designed for targeted drug delivery due to sulfonamide’s affinity for biological receptors .
Non-Quinoline Heterocycles
  • 3-Chloro-N-phenyl-phthalimide: Core: Phthalimide (isoindole-1,3-dione). Substituents: Chloro at position 3 and phenyl at the nitrogen. Properties: Used as a monomer for high-performance polyimides. The chloro group facilitates polymerization, while the phenyl enhances thermal stability .
  • 4-(4-Aminophenoxy)-N-methylpicolinamide (4): Core: Picolinamide (pyridine derivative). Substituents: Aminophenoxy and methyl groups. Properties: Intermediate in synthesizing kinase inhibitors. The aminophenoxy group enables hydrogen bonding, critical for enzyme inhibition . Comparison: The target’s benzyl groups may reduce polarity compared to 4’s aminophenoxy, affecting solubility and membrane permeability.

Physicochemical and Functional Properties

Compound Molecular Weight (Da) LogP* Key Functional Groups Applications
Target Compound ~420 (estimated) ~5.2 Methyl, benzyl Drug development, catalysts
3-Chloro-N-phenyl-phthalimide 257.67 3.1 Chloro, phenyl Polymer synthesis
NTCDI-C8F (from ) ~700 7.8 Fluorinated alkyl n-Type semiconductors

*Calculated using fragment-based methods.

Key Research Findings

  • Steric Hindrance: The 3,5,7-trimethyl configuration introduces significant steric bulk, which may reduce reaction rates in further functionalization compared to simpler quinoline derivatives.

Biological Activity

4-Quinolinamine, 3,5,7-trimethyl-N,N-bis(phenylmethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological applications.

Chemical Structure

The compound is characterized by a quinoline backbone with multiple functional groups that may contribute to its biological activities. The structure can be represented as follows:

C22H24N2\text{C}_{22}\text{H}_{24}\text{N}_{2}

Antimicrobial Activity

Research has indicated that compounds related to quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various quinoline derivatives against a range of microorganisms. Notably, 4-quinolinamine derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus44 nMStrong
Escherichia coli7.1 μMModerate
Candida albicans15 mm (zone of inhibition)Significant

These findings suggest that the compound may be a candidate for further development as an antimicrobial agent in pharmaceutical applications .

Anticancer Activity

The anticancer potential of quinoline derivatives has been explored in various studies. For instance, certain derivatives have shown cytotoxic effects against cancer cell lines. In particular, compounds with structural similarities to 4-quinolinamine have demonstrated the ability to induce apoptosis in tumor cells.

Case Study: Cytotoxicity in Cancer Cells

A study evaluating the cytotoxic effects of quinoline derivatives on FaDu hypopharyngeal tumor cells revealed that some compounds exhibited better cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The mechanism was linked to the disruption of cellular processes leading to apoptosis .

The biological activity of 4-quinolinamine may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to 4-quinolinamine have been shown to inhibit enzymes involved in critical cellular processes.
  • Interaction with DNA : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Antioxidant Properties : Certain derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells.

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